Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydro-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFLMIXGRNVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl diazoacetate reacts with substituted salicylaldehydes under rhodium(II) catalysis (e.g., Rh₂(OAc)₄), forming a carbenoid species that undergoes intramolecular insertion into the ortho C–H bond of the aromatic ring. The reaction proceeds via a six-membered transition state, favoring the cis-dihydrobenzofuran configuration. However, subsequent ester hydrolysis under acidic or basic conditions often induces epimerization, leading to the thermodynamically stable trans-isomer.
Key parameters include:
- Catalyst loading : 2–5 mol% Rh₂(OAc)₄
- Solvent : Dichloromethane or toluene
- Temperature : 0–25°C
Yields range from 45% to 73%, with electron-donating substituents on the salicylaldehyde enhancing reactivity.
Suzuki Coupling and Subsequent Reduction
A two-step approach involving Suzuki-Miyaura cross-coupling followed by stereoselective reduction has been widely adopted for large-scale synthesis.
Suzuki Coupling of Boronic Acids
Ethyl benzofuran-3-carboxylate derivatives are synthesized via palladium-catalyzed coupling between benzofuran-2-boronic acids and aryl halides. For example, (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid reacts with 4-iodoanisole using PdCl₂(dppf)·DCM (5 mol%) and Na₂CO₃ in a 1,2-dimethoxyethane/water system at 70°C. This step achieves 50–92% yields, with heteroaromatic halides (e.g., 4-iodopyridine) requiring longer reaction times.
Stereoselective Reduction with Magnesium and Ammonium Chloride
The resulting 2-arylbenzofuran-3-carboxylates are reduced using magnesium and ammonium chloride in tetrahydrofuran/methanol at −15°C. This system selectively generates the trans-2,3-dihydrobenzofuran-3-carboxylate via a radical intermediate.
Typical conditions :
- Mg : 30 equiv.
- NH₄Cl : 2 equiv.
- Temperature : −15°C → room temperature
- Yield : 64–100% after hydrolysis
Michael Addition and Palladium-Catalyzed Cyclization
A modular strategy developed by Henke et al. involves a Michael addition followed by palladium-mediated cyclization.
Michael Addition Step
2-Bromophenol reacts with ethyl propionate in the presence of trimethylamine, forming 3-(2-bromophenoxy)-acrylic acid ethyl ester. This step proceeds in 70–85% yield, with the electron-withdrawing bromine atom facilitating nucleophilic attack.
Palladium-Catalyzed Cyclization
The intermediate undergoes intramolecular Heck-type cyclization using Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃) in dimethylformamide at 100°C. This step constructs the dihydrobenzofuran core with 78–90% yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Rh-Catalyzed C–H Insertion | Rh₂(OAc)₄ | 45–73% | cis (epimerizes to trans) | Moderate |
| Suzuki/Reduction | PdCl₂(dppf)·DCM, Mg | 64–100% | trans | High |
| Michael/Cyclization | Pd(OAc)₂ | 70–90% | trans | High |
The Suzuki/reduction route offers superior scalability and reproducibility, while the Michael/cyclization method avoids diazo compounds, enhancing safety.
Challenges in Stereochemical Control
Epimerization during ester hydrolysis remains a critical issue. For instance, cis-2,3-dihydrobenzofuran-3-carboxylates undergo rapid racemization under both acidic (H₂SO₄) and basic (NaOH) conditions, necessitating careful control of reaction pH and temperature. In contrast, the trans-isomers exhibit greater stability, making them the default products in most protocols.
Applications and Derivatives
This compound serves as a precursor to bioactive molecules:
Chemical Reactions Analysis
Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1-benzofuran-3-carboxylate involves the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the production of prostaglandins and thromboxane A2, leading to anti-inflammatory and antithrombotic effects. The compound’s molecular targets include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
Comparison with Similar Compounds
Methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate (6b)
- Structural Differences :
- Methyl ester (vs. ethyl ester) at position 3.
- Additional substituents: acetyl (C-7), hydroxy (C-4, C-6), methoxy-oxoethylidene (C-2), and methyl groups (C-3, C-5).
- Biological Activity :
- Significance : The acetyl and hydroxy groups enhance hydrogen-bonding interactions, improving enzyme inhibition.
Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3b)
- Structural Differences :
- Indol-3-yl substituent at position 2.
- Hydroxy group at position 4.
- Synthesis :
Analogues with Core Modifications
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate (CAS 13099-95-1)
- Structural Differences :
- Ketone group at position 3 (vs. ester).
(2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1)
- Structural Differences :
- Hydroxymethyl group at position 2.
- Applications : The primary alcohol enables further derivatization (e.g., esterification, oxidation) .
Halogenated Derivatives
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
- Structural Differences :
- 3-Chlorophenyl group at position 2.
- Hydroxy group at position 5.
- Molecular Weight : 316.7 g/mol (vs. ~236 g/mol for the parent compound).
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., ketones) reduce electron density, while electron-donating groups (e.g., hydroxy, methoxy) enhance reactivity and bioactivity.
- Biological Potency : Methyl derivative 6b demonstrates superior α-glucosidase inhibition, highlighting the role of polar substituents in enzyme interactions .
- Synthetic Accessibility : Cu(OTf)₂-catalyzed methods enable efficient synthesis of indole-containing analogs , whereas halogenated derivatives face commercial discontinuation challenges .
- Knowledge Gaps: Limited data on melting points, solubility, and in vivo efficacy necessitate further research.
Q & A
Q. Table 1: Selected Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | Triclinic |
| Bond length (C-O) | 1.43 Å |
| Hydrogen bonds | O4-H···O5 (2.89 Å) |
Advanced: How can researchers resolve contradictions in crystallographic data across studies?
Answer:
Discrepancies (e.g., bond length variations) are addressed via:
Validation Tools : Cross-checking with the Cambridge Structural Database (CSD, ) to compare geometric parameters.
Refinement Protocols : Using SHELXL () with high-resolution data (θ > 77°, completeness >99%) to minimize Rint.
Error Analysis : Assessing thermal displacement parameters (Ueq) and residual electron density maps for overfitting.
Advanced: What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal lattice?
Answer:
Graph Set Analysis : Apply Etter’s formalism () to categorize hydrogen bonds into motifs (e.g., D , R₂²(8) ).
Software Tools :
- SHELXL (): Refine H-atom positions.
- WinGX (): Generate packing diagrams and calculate intermolecular distances.
Thermal Ellipsoids : Use ORTEP () to visualize anisotropic displacement parameters, ensuring H-bond robustness .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 5, or 6 to modify electronic/steric properties ().
Biological Assays :
- Antimicrobial : MIC assays against E. coli and S. aureus.
- Anticancer : Apoptosis induction in cancer cell lines (e.g., melanoma).
Computational Modeling :
- Docking studies (e.g., AutoDock Vina) to predict binding affinity for enzymes/receptors.
- Compare with experimental IC₅₀ values from .
Q. Table 2: Example SAR Data (Adapted from )
| Derivative | Antimicrobial Activity (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| Ethyl 5-nitro derivative | 12.5 (E. coli) | 8.2 (Melanoma) |
| Methyl 6-amino derivative | 25.0 (S. aureus) | 15.6 (Breast Cancer) |
Advanced: How to address low yields in the synthesis of substituted derivatives?
Answer:
Mechanistic Analysis : Use LC-MS or in-situ IR to identify intermediates and optimize reaction pathways.
Catalyst Screening : Test Lewis acids (e.g., FeCl₃, Cu(OTf)₂) for cyclization efficiency ().
Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
